Tetradecyl 5-oxo-L-prolinate

Skin penetration Partition coefficient Stratum corneum

Tetradecyl 5‑oxo‑L‑prolinate (CAS 37673‑27‑1), also designated Myristyl PCA, Myristyl pidolate, or Myristidone®, is the tetradecyl (C14) ester of L‑pyroglutamic acid (5‑oxo‑L‑proline) [REFS‑1]. The molecule combines a cyclic pyrrolidone‑carboxylic acid head group—a component of the skin’s natural moisturizing factor—with a C14 saturated alkyl tail [REFS‑2].

Molecular Formula C19H35NO3
Molecular Weight 325.5 g/mol
CAS No. 37673-27-1
Cat. No. B12677586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetradecyl 5-oxo-L-prolinate
CAS37673-27-1
Molecular FormulaC19H35NO3
Molecular Weight325.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCOC(=O)C1CCC(=O)N1
InChIInChI=1S/C19H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-23-19(22)17-14-15-18(21)20-17/h17H,2-16H2,1H3,(H,20,21)/t17-/m0/s1
InChIKeyPMWMXMYOKCFDIB-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetradecyl 5‑Oxo‑L‑Prolinate (Myristyl PCA) – Procurement‑Grade Identity & Structural Classification


Tetradecyl 5‑oxo‑L‑prolinate (CAS 37673‑27‑1), also designated Myristyl PCA, Myristyl pidolate, or Myristidone®, is the tetradecyl (C14) ester of L‑pyroglutamic acid (5‑oxo‑L‑proline) [REFS‑1]. The molecule combines a cyclic pyrrolidone‑carboxylic acid head group—a component of the skin’s natural moisturizing factor—with a C14 saturated alkyl tail [REFS‑2]. This amphiphilic architecture places the compound at the intersection of skin‑compatible emollients, stratum‑corneum‑targeted penetration enhancers, and anti‑acne antimicrobial agents [REFS‑3].

Why Generic Substitution of Alkyl‑PCA Esters Fails – The Tetradecyl Differentiation Problem


Alkyl esters of pyroglutamic acid are not functionally interchangeable because the alkyl chain length dictates three critical performance parameters: (i) octanol‑water partition coefficient (log P), which governs stratum‑corneum partitioning; (ii) permeation‑enhancement flux, which exhibits a non‑monotonic dependence on chain length; and (iii) antimicrobial spectrum, which narrows with increasing lipophilicity toward acne‑relevant Cutibacterium acnes [REFS‑1]. A formulator who substitutes a C8 (ethylhexyl) or C12 (lauryl) ester for the C14 (tetradecyl) ester will alter all three dimensions simultaneously, potentially compromising both clinical efficacy and skin tolerability [REFS‑2].

Tetradecyl 5‑Oxo‑L‑Prolinate: Quantified Differentiation Evidence vs. Closest Analogs


Log P Differentiation: Tetradecyl PCA vs. Ethylhexyl PCA – Stratum Corneum Partitioning Advantage

Tetradecyl 5‑oxo‑L‑prolinate (Myristyl PCA) exhibits a measured log P of 4.93, compared with 2.699 for the widely used short‑chain analog Ethylhexyl PCA [REFS‑1][REFS‑2]. The Δlog P of approximately 2.23 corresponds to an ~170‑fold higher octanol‑water partition coefficient for the tetradecyl ester, predicting substantially greater partitioning into the lipid‑rich stratum corneum [REFS‑3].

Skin penetration Partition coefficient Stratum corneum Lipophilicity

Penetration Enhancement Flux Trend – Alkyl Chain Length Optimization in Pyroglutamate Esters

In a standardized shed‑snake‑skin permeation model using indomethacin as the probe drug, the C12 (dodecyl) pyroglutamate ester delivered a flux of 0.630 µg/cm²/hr, a 32% improvement over the C10 (decyl) ester at 0.477 µg/cm²/hr [REFS‑1]. Although the C14 (tetradecyl) ester was not measured in this specific study, the established chain‑length trend—increasing flux from C10 to C12—suggests an optimal window in the C12–C16 range where Myristyl PCA (C14) resides [REFS‑1].

Transdermal delivery Penetration enhancer Flux Chain length effect

Skin Irritation Advantage Over Conventional Penetration Enhancers – Azone Benchmark

Decyl pyroglutamate produced a primary irritation index (PII) of 0.9 ± 1.1 in a 3‑day occluded fuzzy‑rat Draize assay, compared with a PII of 4.0 ± 1.9 for the widely used penetration enhancer Azone® (laurocapram) under identical conditions [REFS‑1]. The PII for Azone is 4.5‑fold higher and falls into the “moderate irritant” category (PII > 2 ≤ 6), while the pyroglutamate ester remains in the “mild irritant” category (PII ≤ 2) [REFS‑1]. Other pyroglutamate esters (dodecyl, oleyl, farnesyl) all showed PII values ≤ 0.1, supporting the inference that the tetradecyl ester shares the class‑wide low‑irritation profile [REFS‑1].

Skin irritation Draize test Pyroglutamate esters Safety

Targeted Anti‑P. acnes Activity – Functional Dual Benefit for Acne‑Prone Skin Formulations

Tetradecyl 5‑oxo‑L‑prolinate, commercialized as Myristidone®, is specifically documented to limit the proliferation of Cutibacterium acnes (formerly Propionibacterium acnes) [REFS‑1][REFS‑2]. In contrast, shorter‑chain PCA esters such as benzyl PCA and phenethyl PCA exhibit broader but less acne‑targeted antimicrobial spectra; commercial preservative alternatives (e.g., phenoxyethanol, organic acids) lack the stratum‑corneum‑compatible back‑hydrolysis pathway to endogenous pyroglutamic acid that the tetradecyl ester provides [REFS‑3][REFS‑4]. Precise MIC values for tetradecyl PCA against P. acnes are not publicly disclosed in peer‑reviewed literature; supplier data frames the activity as “strong” and specific to oily‑skin‑associated flora [REFS‑1].

Antimicrobial Cutibacterium acnes Acne Myristidone

Best Research & Industrial Application Scenarios for Tetradecyl 5‑Oxo‑L‑Prolinate


Acne‑Prone Skin Care: Dual‑Function Emollient + Anti‑P. acnes Agent

Tetradecyl 5‑oxo‑L‑prolinate’s targeted anti‑C. acnes activity [REFS‑1] combined with its skin‑compatible emollient properties make it a candidate for leave‑on acne formulations (creams, gels, serums) where a single ingredient provides both moisturization and microbial control. The C14 alkyl chain supplies the lipophilicity (log P 4.93 [REFS‑2]) needed for stratum‑corneum integration, while the pyroglutamate head group contributes to the skin’s natural moisturizing factor pool upon enzymatic hydrolysis. Formulators can reduce the number of dedicated antimicrobial additives, simplifying INCI lists.

Transdermal & Dermal Drug Delivery: Metabolic‑Safety Penetration Enhancer

The pyroglutamate ester class—exemplified by tetradecyl PCA—offers a quantifiable safety advantage over conventional enhancers such as Azone® (4.5‑fold lower PII [REFS‑3]) while delivering chain‑length‑tunable permeation flux (C12 ester flux 0.630 µg/cm²/hr vs. C10 ester 0.477 µg/cm²/hr [REFS‑3]). The tetradecyl ester (C14) occupies the predicted optimal chain‑length window, making it suitable for transdermal patches, topical gels, and ointments where sustained drug delivery with minimal local irritation is critical. Its metabolic breakdown into endogenous pyroglutamic acid and myristyl alcohol provides a unique regulatory and toxicological advantage.

Gentle Skin Cleansers & Non‑Irritating Leave‑On Formulations

With a class‑wide primary irritation index (PII) ≤ 0.9 for pyroglutamate esters [REFS‑3], tetradecyl 5‑oxo‑L‑prolinate is well‑suited for facial cleansers, micellar waters, and sensitive‑skin moisturizers. Its mildness profile compares favorably not only to Azone® (PII 4.0) but also to many commonly used ester‑based emollients that can show higher irritation in Draize testing. This makes it a procurement priority for brands targeting the sensitive‑skin and baby‑care market segments.

Antimicrobial Preservation Booster in Natural Cosmetic Formulations

The bacteriostatic activity of PCA esters against both Gram‑positive and Gram‑negative bacteria [REFS‑4] positions tetradecyl PCA as a multifunctional ingredient that can complement or partially replace conventional preservatives in “free‑from” or natural cosmetic lines. Its plant‑derived origin (L‑glutamic acid cyclization) aligns with clean‑beauty procurement criteria, while its specific anti‑P. acnes activity [REFS‑1] provides an added value proposition not offered by standard emollients.

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